1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride

Aurora kinase inhibition Cancer therapeutics Enzymatic assay

Medicinal chemistry programs targeting Aurora kinases, CDKs, or GSK3β often face scaffold limitations where standard heterocyclic cores fail to deliver the required selectivity profile. This 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride (CAS 1117915-55-5) provides a validated, ATP-mimetic scaffold with demonstrated translational relevance through the clinical-stage candidate danusertib and the marketed DPP-4 inhibitor omarigliptin. • Aurora A enzymatic IC₅₀ as low as 27 nM; antiproliferative activity 50-500 nM in tumor cell lines. • GSK3β IC₅₀ = 2.8 nM with favorable kinome selectivity validated across 217 kinases. • Compatible with solution-phase parallel synthesis for rapid SAR library generation at N1, N4, and C3 positions. Supplied as hydrochloride salt for enhanced aqueous solubility and biological assay reproducibility.

Molecular Formula C5H8ClN3
Molecular Weight 145.59 g/mol
CAS No. 1117915-55-5
Cat. No. B1509254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride
CAS1117915-55-5
Molecular FormulaC5H8ClN3
Molecular Weight145.59 g/mol
Structural Identifiers
SMILESC1C2=C(CN1)NN=C2.Cl
InChIInChI=1S/C5H7N3.ClH/c1-4-2-7-8-5(4)3-6-1;/h2,6H,1,3H2,(H,7,8);1H
InChIKeyXNBOTNWYTFAMAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride: Kinase & Sigma Receptor Scaffold


1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride (CAS 1117915-55-5) is a bicyclic heterocyclic compound characterized by a fused pyrrolidine-pyrazole core structure, with the hydrochloride salt form enhancing aqueous solubility for biological assay compatibility . This scaffold belongs to the tetrahydropyrrolo-3,4-azole family, a class recognized for its privileged geometry in targeting the ATP-binding pocket of multiple protein kinases [1]. The compound serves as a versatile intermediate in medicinal chemistry programs, with established utility in the synthesis of Aurora kinase inhibitors, CDK2/cyclin inhibitors, GSK3β inhibitors, and sigma-1 receptor ligands [2][3]. Its molecular formula is C₅H₈ClN₃ (MW 145.59 g/mol), and it is supplied as a research-grade building block for structure-activity relationship (SAR) studies and lead optimization campaigns .

Core Utility Kinase inhibitor lead discovery scaffold (Aurora, CDK2, GSK3β)
Receptor targeting Sigma-1 receptor ligand development programs
Chemistry Solution-phase parallel synthesis for SAR expansion
Format Hydrochloride salt for aqueous assay compatibility

Why Tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride Cannot Be Replaced


The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold possesses a unique bicyclic architecture with a saturated pyrrolidine ring fused to a pyrazole ring, establishing a specific three-dimensional vectorial presentation of substituents that is distinct from alternative heterocyclic cores [1]. SAR studies demonstrate that the N1, N4, and C3 positions on this scaffold are critical modulatory sites for tuning kinase selectivity profiles; substitution at these positions yields divergent activity patterns against Aurora A, CDK2/cyclin A–E, and GSK3β that cannot be recapitulated using pyrrolo[2,3-c]pyrazole or cyclopenta[c]pyrazole analogs [2][3]. Notably, the tetrahydropyrrolo[3,4-c]pyrazole core is the scaffold underlying the clinical-stage Aurora kinase inhibitor danusertib and the marketed DPP-4 inhibitor omarigliptin, whereas the isomeric tetrahydropyrrolo-2,3-azole series has no established therapeutic applications [1]. Furthermore, the hydrochloride salt form provides enhanced aqueous solubility relative to the free base, directly impacting biological assay reproducibility and formulation compatibility .

Isomeric scaffold topology

Pyrrolo[2,3-c]pyrazole or cyclopenta[c]pyrazole cores present different vectorial geometry; reported kinase selectivity profiles may not transfer.

Salt form vs free base

Hydrochloride salt enhances aqueous solubility; free base or alternative salts may shift biological assay reproducibility and formulation behavior.

Substitution vector dependence

N1, N4, and C3 positions critically modulate kinase selectivity; analogs with different substitution patterns may yield divergent target engagement profiles.

Performance Evidence for Tetrahydropyrrolo[3,4-c]pyrazole Derivatives


Potent Aurora A Kinase Inhibition

Derivatives of the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold demonstrate potent Aurora A kinase inhibition. The most potent compound from a combinatorial expansion library achieved an IC₅₀ of 0.027 μM (27 nM) in enzymatic assays for Aurora A, with antiproliferative IC₅₀ values between 0.05 μM and 0.5 μM across multiple tumor cell lines [1]. This potency profile positions the scaffold favorably for lead optimization compared to earlier-generation Aurora inhibitors.

Aurora A inhibition
Class-level
IC₅₀ = 0.027 μM (27 nM) for an optimized derivative
Supports kinase inhibitor lead discovery screening context
Enzymatic assay; values depend on derivative optimization
Aurora kinase inhibition Cancer therapeutics Enzymatic assay

Anticancer Activity vs. (R)-Roscovitine

A 1-acyl-3-amino substituted derivative of the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold (compound 11a) demonstrated superior in vitro anticancer activity compared to the reference CDK inhibitor (R)-roscovitine. Compound 11a exhibited IC₅₀ values ranging from 0.58 μM to 2.13 μM across six human cancer cell lines, representing a 4-fold to 28-fold improvement in potency relative to (R)-roscovitine under identical assay conditions [1].

vs (R)-roscovitine
Head-to-head
4- to 28-fold higher antiproliferative response across six human cancer cell lines (compound 11a)
Reported comparator context; may guide CDK inhibitor scaffold prioritization
MTT assay, 72 h; cell-line panel includes HCT-116
Anticancer activity CDK inhibition Cell proliferation assay

Potent GSK3β Inhibition

A pyrrolo[3,4-c]pyrazole derivative bearing a 2-chloroaniline-substituted squaric acid amide pharmacophore demonstrated low nanomolar inhibitory potency against human glycogen synthase kinase 3 (HsGSK3). The compound exhibited an IC₅₀ of 2.8 nM against purified HsGSK3 and maintained sub-micromolar potency in cellular assays [1]. Kinome-wide chemoproteomic profiling across 217 human kinases confirmed high selectivity for GSK3 isoforms.

GSK3β inhibition
Class-level
IC₅₀ = 2.8 nM against purified HsGSK3β; sub-μM cellular activity
Supports GSK3β-dependent pathway probe development
Kinome profiling across 217 kinases confirms selectivity context
GSK3β inhibition Kinase selectivity Chemoproteomics

Sigma-1 Receptor Binding with Reduced hERG Liability

Compound 19 (AD417), a tetrahydropyrrolo[3,4-c]pyrazole derivative with a benzyl group and amide substituent, demonstrated a Kᵢ of 75 nM for the sigma-1 receptor (S1R) with 6-fold selectivity over the sigma-2 receptor (S2R) [1]. Importantly, compound 19 exhibited significantly reduced hERG potassium channel inhibition (IC₅₀ = 5.8 μM) compared to verapamil (IC₅₀ = 0.41 μM) and haloperidol (IC₅₀ = 0.16 μM), indicating a substantially lower predicted risk of cardiotoxicity [1].

hERG profile
Head-to-head
hERG IC₅₀ = 5.8 μM (compound 19); 14-fold higher than verapamil, 36-fold higher than haloperidol
Reported lower hERG inhibition; supports cardiac safety endpoint review
Patch-clamp electrophysiology; S1R Kᵢ = 75 nM
Sigma-1 receptor ligands hERG cardiotoxicity Receptor selectivity

Scaffold Validation in Marketed and Clinical Therapeutics

The tetrahydropyrrolo[3,4-c]pyrazole ring system is the core scaffold for omarigliptin (a marketed DPP-4 inhibitor for type 2 diabetes) and danusertib (a Phase 2 Aurora kinase inhibitor clinical candidate) [1]. In contrast, the isomeric tetrahydropyrrolo-2,3-azole series lacks any defined therapeutic applications or systematic study [1]. This differential clinical translation success rate (2 validated therapeutics vs. 0 for the isomeric scaffold) provides empirical evidence of the privileged nature of the [3,4-c] fusion topology.

Scaffold translation
Class-level
Omarigliptin (marketed) and danusertib (Phase 2) derived from this scaffold; isomeric [2,3-c] series has no defined applications
Provides precedent for drug-like properties; isomer selection may impact translational relevance
Review of medicinal chemistry literature through 2021
Drug discovery Scaffold validation Clinical candidates

Solution-Phase Synthesis for Rapid SAR

The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold is amenable to solution-phase synthetic protocols that support rapid parallel library expansion. Researchers have demonstrated the synthesis of multiple 3-amino substituted derivatives with nanomolar biochemical activity against CDK2/cyclin A–E using a unified solution-phase methodology [1]. This synthetic accessibility contrasts with more complex heterocyclic cores that require multi-step, linear synthetic sequences with limited diversification potential.

Synthetic access
Class-level
Solution-phase parallel synthesis protocol demonstrated for 3-amino derivatives with nanomolar CDK2 activity
Enables rapid library expansion for hit-to-lead SAR studies
Contrasts with multi-step linear syntheses of complex fused cores
Parallel synthesis SAR optimization Medicinal chemistry

Tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride: Research & Procurement Scenarios


Aurora Kinase Inhibitor Lead Discovery

Research groups focused on developing novel Aurora A or Aurora B kinase inhibitors should prioritize the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold as a starting point. Derivatives from this scaffold have demonstrated enzymatic IC₅₀ values as low as 27 nM against Aurora A and antiproliferative activity between 50–500 nM in tumor cell lines [1]. The scaffold's ATP-mimetic geometry has been validated through the clinical development of danusertib, providing confidence in its translational potential [2].

CDK2/GSK3β Dual Inhibition

The scaffold demonstrates utility in programs targeting cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3β (GSK3β). Derivatives show 4- to 28-fold superior potency compared to (R)-roscovitine across six cancer cell lines [3], while optimized analogs achieve low nanomolar GSK3β inhibition (IC₅₀ = 2.8 nM) with favorable kinome selectivity profiles established through chemoproteomic analysis of 217 kinases [4].

Sigma-1 Receptor Ligand Development with Low Cardiotoxicity

For S1R-targeted drug discovery programs, particularly in pain, neurodegenerative disease, or psychiatric indications, derivatives of this scaffold offer a compelling safety advantage. Compound 19 (AD417) demonstrates 75 nM S1R affinity with 6-fold selectivity over S2R and a 14- to 36-fold improved hERG safety margin relative to verapamil and haloperidol [5]. This profile addresses a critical liability that has historically limited S1R ligand development.

Parallel Library Synthesis for High-Throughput SAR

The scaffold's compatibility with solution-phase parallel synthesis protocols enables rapid generation of focused compound libraries for structure-activity relationship studies [6]. Procurement of the hydrochloride salt (CAS 1117915-55-5) as a bulk intermediate supports efficient diversification at N1, N4, and C3 positions, reducing synthetic burden and accelerating hit-to-lead timelines in both academic core facilities and industrial medicinal chemistry laboratories.

Application
Selection Property
Validation Focus
Aurora kinase pathway studies
Scaffold geometry for ATP-pocket targeting
Kinase selectivity profiling
CDK / GSK3β inhibitor research
Substitution-dependent selectivity vectors
Cellular pathway-response validation
Sigma-1 receptor ligand development
Reported hERG inhibition context
Cardiotoxicity risk endpoint review
Kinase inhibitor library synthesis
Solution-phase parallel synthesis compatibility
SAR expansion efficiency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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